molecular formula C9H12BrNO B1437089 2-(3-Bromophenoxy)-N-methylethanamine CAS No. 100607-15-6

2-(3-Bromophenoxy)-N-methylethanamine

Cat. No. B1437089
M. Wt: 230.1 g/mol
InChI Key: PQIPCIAJXVJILP-UHFFFAOYSA-N
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Description

“2-(3-Bromophenoxy)-N-methylethanamine” is likely a synthetic organic compound. The structure suggests that it contains a bromophenoxy group attached to a methylethanamine group . Similar compounds are often used as building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of “2-(3-Bromophenoxy)-N-methylethanamine” would likely include a bromine atom attached to a phenyl ring, which is then attached to an ethanamine group via an oxygen atom .

Scientific Research Applications

  • Antioxidant and Acetylcholinesterase Inhibition Properties : Novel bromophenol derivatives, including those related to 2-(3-Bromophenoxy)-N-methylethanamine, have been found to exhibit considerable antioxidant, antiradical, and acetylcholinesterase (AChE) inhibition effects (Öztaşkın et al., 2015).

  • Carbonic Anhydrase Inhibitory Properties : Bromophenol derivatives have shown inhibitory capacities against human cytosolic carbonic anhydrase II, which suggests potential for the treatment of various medical conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

  • Cross-Methylation of Haloarenes : Bromophenol derivatives have been used in the cross-methylation of haloarenes, demonstrating significant potential in synthetic chemistry (Jaber et al., 2002).

  • Oxidation in Water Treatment : Studies have investigated the oxidation kinetics of bromophenols like 2-(3-Bromophenoxy)-N-methylethanamine in water treatment, examining the formation of brominated polymeric products and their potential effects (Jiang et al., 2014).

  • Natural Sources and Derivatives : Bromophenol derivatives have been isolated from natural sources like red algae, with studies exploring their structures and potential biological activities (Zhao et al., 2004).

  • Synthesis and Bioactivity of Bromophenol Derivatives : The synthesis of bromophenol derivatives and their antibacterial and antifungal activity has been explored, showing the potential for these compounds in pharmaceutical applications (Srinivasulu et al., 2009).

  • Cellular Antioxidant Effect : Bromophenols from red algae have been studied for their cellular antioxidant effect, demonstrating their potential in biological applications (Olsen et al., 2013).

properties

IUPAC Name

2-(3-bromophenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIPCIAJXVJILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651297
Record name 2-(3-Bromophenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenoxy)-N-methylethanamine

CAS RN

100607-15-6
Record name 2-(3-Bromophenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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